molecular formula C7H3Cl2F3O3S B2753857 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride CAS No. 748163-14-6

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride

Cat. No.: B2753857
CAS No.: 748163-14-6
M. Wt: 295.05
InChI Key: ABYJBWQNFREXPN-UHFFFAOYSA-N
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Description

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is an organic compound with the molecular formula C7H3ClF3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride typically involves the chlorination of 2-Chloro-4-trifluoromethoxy-benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a chemical reagent in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYJBWQNFREXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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